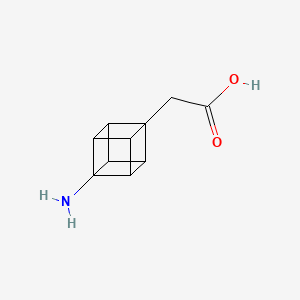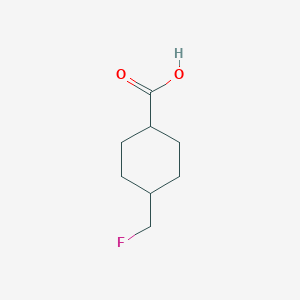
Trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H13FO2 and a molecular weight of 160.19 g/mol . This compound is characterized by a cyclohexane ring substituted with a fluoromethyl group at the 4-position and a carboxylic acid group at the 1-position. It is used in various chemical syntheses and research applications.
Preparation Methods
The synthesis of trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid typically involves the fluorination of a suitable precursor, followed by carboxylation. One common method includes the reaction of cyclohexane derivatives with fluorinating agents under controlled conditions to introduce the fluoromethyl group. The carboxylation step can be achieved using carbon dioxide or other carboxylating agents . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings.
Chemical Reactions Analysis
Trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The carboxylic acid group allows for interactions with various biological molecules, facilitating its incorporation into metabolic pathways .
Comparison with Similar Compounds
Trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
Trans-4-methyl-1-cyclohexane carboxylic acid: This compound lacks the fluorine atom, which may result in different reactivity and biological activity.
Trans-4-(trifluoromethyl)cyclohexane-1-carboxylic acid: The presence of three fluorine atoms instead of one can significantly alter the compound’s chemical properties and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13FO2 |
|---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
4-(fluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H13FO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5H2,(H,10,11) |
InChI Key |
PLMBFNBIOFVPOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B15123073.png)

![7-Methoxy-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15123079.png)
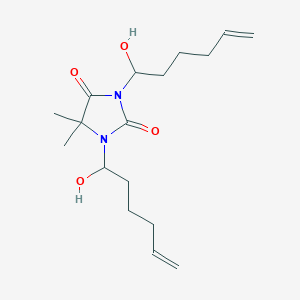
![[3-(Trifluoromethyl)oxetan-3-yl]methanamine](/img/structure/B15123088.png)
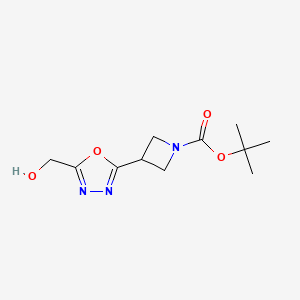
![(2E)-3-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]prop-2-enamide](/img/structure/B15123098.png)
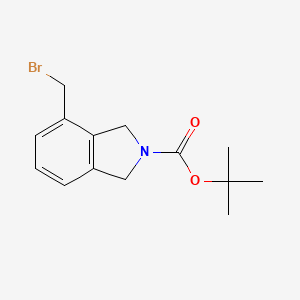
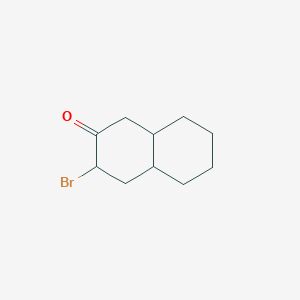
![3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B15123136.png)

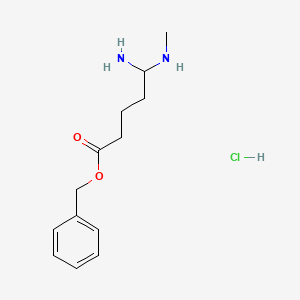
![2-[1-(3-Fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine](/img/structure/B15123162.png)
